molecular formula C13H12O3 B11892518 7-Methoxy-1-methylnaphthalene-2-carboxylic acid CAS No. 812690-20-3

7-Methoxy-1-methylnaphthalene-2-carboxylic acid

Cat. No.: B11892518
CAS No.: 812690-20-3
M. Wt: 216.23 g/mol
InChI Key: QJFAMWOEGANEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-methylnaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1-methylnaphthalene.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

7-Methoxy-1-methylnaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Methoxy-1-methylnaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2-Methoxy-1-methylnaphthalene: Differently substituted, leading to variations in chemical and biological properties.

    1-Methylnaphthalene-2-carboxylic acid: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness: 7-Methoxy-1-methylnaphthalene-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

812690-20-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

7-methoxy-1-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O3/c1-8-11(13(14)15)6-4-9-3-5-10(16-2)7-12(8)9/h3-7H,1-2H3,(H,14,15)

InChI Key

QJFAMWOEGANEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.